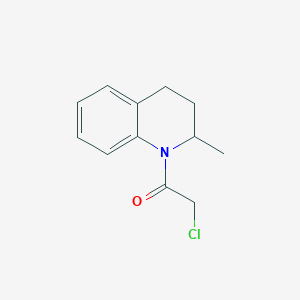
2-Oxocyclooctane-1-carboxylic acid
Vue d'ensemble
Description
2-Oxocyclooctane-1-carboxylic acid (2-OCCA) is a cyclic carboxylic acid that has a wide range of applications in research and industry. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, polymers, and other materials. 2-OCCA has also been used in the development of new catalysts and as a building block for the preparation of novel compounds. In addition, 2-OCCA has been studied for its potential therapeutic applications and its biochemical and physiological effects.
Applications De Recherche Scientifique
2-Oxocyclooctane-1-carboxylic acid has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been used in the development of new catalysts for organic reactions, as well as for the synthesis of novel compounds. In addition, this compound has been studied for its potential therapeutic applications and its biochemical and physiological effects.
Mécanisme D'action
2-Oxocyclooctane-1-carboxylic acid acts as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that plays an important role in the transmission of signals between neurons. This compound binds to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This results in an increase in the amount of acetylcholine available for transmission of signals between neurons, which can lead to an increase in cognitive function.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications and its biochemical and physiological effects. Studies have shown that this compound can increase the amount of acetylcholine available for transmission of signals between neurons, which can lead to an increase in cognitive function. In addition, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Oxocyclooctane-1-carboxylic acid in laboratory experiments include its low cost and its availability from a variety of sources. Additionally, this compound is relatively easy to synthesize, and its reaction can be monitored using thin-layer chromatography. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
The potential applications of 2-Oxocyclooctane-1-carboxylic acid are far-reaching and include its use as an inhibitor of acetylcholinesterase, as a catalyst for organic reactions, and as a building block for the synthesis of novel compounds. Additionally, further research is needed to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Other future directions for this compound include its use in the development of new catalysts and materials, and its potential use in the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
2-oxocyclooctane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIDPVBORQLWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)C(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614402 | |
| Record name | 2-Oxocyclooctane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166337-88-8 | |
| Record name | 2-Oxocyclooctane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate](/img/structure/B3059375.png)





![1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro-](/img/structure/B3059388.png)



